2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused bicyclic core with a pyrazole ring condensed to a pyrimidine ring. Key structural features include:
- 2,3-Dimethylphenyl group at the 1-position of the pyrazolo-pyrimidine core, contributing to steric bulk and lipophilicity.
Synthetic routes for analogous compounds (e.g., ) typically involve coupling α-chloroacetamides with pyrazolo-pyrimidinone intermediates under basic conditions (e.g., Cs₂CO₃ in DMF) .
Properties
IUPAC Name |
2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-15-7-9-18(10-8-15)11-24-21(29)13-27-14-25-22-19(23(27)30)12-26-28(22)20-6-4-5-16(2)17(20)3/h4-10,12,14H,11,13H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBKHXLRDFATNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC(=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide typically involves multi-step organic reactions. The pyrazolo[3,4-d]pyrimidine core can be constructed through cyclization reactions involving appropriate precursors. The introduction of the dimethylphenyl and methylphenyl groups is achieved through substitution reactions under controlled conditions. Specific details on the reaction conditions and reagents used are often proprietary and vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research and development:
Anticancer Activity
Research indicates that pyrazolopyrimidine derivatives can inhibit various cancer cell lines. For instance, compounds structurally similar to this one have shown effectiveness against colon carcinoma and breast cancer cell lines. In particular, derivatives have demonstrated IC50 values indicating significant cytotoxicity against HCT-116 (colon carcinoma) and T47D (breast cancer) cells .
Enzyme Inhibition
The compound may act as an inhibitor of key enzymes involved in inflammation and cancer progression:
- Cyclooxygenase (COX) : Inhibition of COX enzymes can reduce inflammatory responses and pain signaling pathways.
- Protein Kinase Inhibition : Some studies suggest that derivatives can modulate pathways such as PI3K-AKT and MAPK, which are crucial for cell proliferation and survival .
Antimicrobial Properties
Preliminary studies indicate potential antimicrobial activity against various bacteria and fungi. The structural features of pyrazolopyrimidine compounds contribute to their effectiveness in inhibiting microbial growth .
Synthetic Routes
The synthesis of the compound involves multi-step organic reactions:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : This typically includes cyclization reactions using hydrazines and suitable aldehydes.
- Substituent Introduction : The addition of the 2,3-dimethylphenyl and 4-methylphenyl groups is achieved through nucleophilic aromatic substitution.
- Final Acetylation : The terminal acetamide group is introduced to complete the synthesis.
Case Study 1: Anticancer Efficacy
A study evaluating a series of pyrazolopyrimidine derivatives demonstrated that specific substitutions on the pyrazolo core significantly enhanced anticancer activity. Notably, compounds with a 2,3-dimethylphenyl substitution exhibited improved potency against various cancer cell lines compared to their unsubstituted counterparts .
Case Study 2: Enzyme Interaction
Research into the mechanism of action revealed that certain derivatives effectively inhibited cyclooxygenase enzymes, leading to reduced prostaglandin synthesis. This inhibition was linked to decreased tumor growth in xenograft models, highlighting the therapeutic potential of these compounds in cancer treatment .
Mechanism of Action
The mechanism of action of 2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogous structures.
Key Findings:
Substituent Effects on Lipophilicity: The target compound’s 2,3-dimethylphenyl group increases lipophilicity compared to halogenated analogs (e.g., 2,4-dichlorophenoxy in ) . However, fluorinated derivatives (e.g., ) exhibit better membrane permeability due to fluorine’s electronegativity .
Biological Activity :
- Pyrazolo-pyrimidine derivatives with 4-methylbenzyl () or piperazinyl substituents () show enhanced kinase inhibition, likely due to optimized hydrogen bonding .
- The target compound’s N-[(4-methylphenyl)methyl]acetamide side chain may mimic ATP-binding motifs in kinases, similar to acrylamide-containing analogs in .
Synthetic Efficiency :
- Yields for pyrazolo-pyrimidine derivatives vary significantly. For example, reports a 19% yield for a fluorinated analog, whereas achieves "better yields" using Cs₂CO₃-mediated coupling .
Critical Analysis of Divergent Data
- Melting Points: Example 83 () has a high MP (302–304°C), suggesting strong crystal lattice stability due to fluorine and chromenone groups . The target compound’s MP is unreported but expected to be lower due to its less polar substituents.
- Bioactivity Gaps : While and focus on kinase and antimalarial targets, respectively, the target compound’s specific activity remains unverified in the provided data .
Biological Activity
The compound 2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide belongs to the pyrazolo[3,4-d]pyrimidine class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its anticancer properties and other pharmacological effects.
Synthesis and Structural Characteristics
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions that yield compounds with specific substituents that enhance their biological activity. The target compound features a unique structure that includes a dimethylphenyl group and an acetamide moiety, which may influence its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound's structural features suggest it may act as a potent inhibitor of various cancer cell lines:
- Mechanism of Action : Many pyrazolo[3,4-d]pyrimidines exert their anticancer effects through the inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR) and cyclin-dependent kinases (CDKs) . These pathways are crucial for cancer cell proliferation and survival.
- In Vitro Studies : In vitro evaluations against human cancer cell lines (e.g., MCF-7) have demonstrated significant cytotoxic effects. For instance, some derivatives within this class have shown IC50 values ranging from 0.3 to 24 µM against various cancer types .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5i | MCF-7 | 0.3 | EGFR/VGFR2 inhibition |
| 13a | MCF-7 | 23 | ATP kinase inhibition |
Other Pharmacological Activities
Beyond anticancer properties, pyrazolo[3,4-d]pyrimidines exhibit a range of biological activities:
- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains and fungi, indicating potential as antimicrobial agents .
- Anti-inflammatory Effects : Compounds in this class may also possess anti-inflammatory properties by inhibiting nitric oxide production and other inflammatory mediators .
Case Study 1: Anticancer Efficacy in MCF-7 Cells
A study evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives for their efficacy against breast cancer cell lines. The most potent compound exhibited an IC50 value of 23 µM and demonstrated significant apoptosis induction in treated cells.
Case Study 2: Antimicrobial Screening
A novel derivative was tested against various phytopathogenic fungi. Results showed that it outperformed standard antifungal agents, suggesting its potential use in agricultural applications.
Molecular Docking Studies
Molecular docking studies provide insights into how these compounds interact with their biological targets. For example:
Q & A
Basic Research Questions
Q. What are the key challenges in optimizing the synthetic route for this compound, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer: Synthesis often involves coupling pyrazolo-pyrimidinone scaffolds with substituted acetamides. For example, analogous reactions use α-chloroacetamides under reflux with polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to promote nucleophilic substitution . Yields (~50–60%) can be enhanced by optimizing stoichiometry (e.g., 1:1.2 molar ratio of core to acetamide) and employing microwave-assisted synthesis to reduce reaction time . Monitoring via TLC or HPLC ensures intermediate purity.
Q. How is structural characterization performed for this compound, and what analytical techniques are critical for confirming its regiochemistry?
- Methodological Answer:
- 1H NMR : Key signals include aromatic protons (δ 7.0–8.5 ppm), methyl groups (δ 2.0–2.5 ppm), and amide NH (δ ~9.9 ppm, broad singlet) .
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns. A deviation >0.5 Da from theoretical mass indicates impurities .
- X-ray crystallography : Resolves ambiguities in regiochemistry, particularly for pyrazolo-pyrimidinone substitution patterns .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodological Answer:
- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) to guide formulation studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituents on potency?
- Methodological Answer:
- Substituent variation : Replace 2,3-dimethylphenyl with electron-withdrawing (e.g., 4-F-phenyl) or bulky groups (e.g., naphthyl) to assess steric/electronic effects .
- Bioisosteric replacement : Substitute the acetamide moiety with sulfonamides or ureas to modulate pharmacokinetics .
- Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values .
Q. What crystallographic techniques resolve discrepancies in proposed tautomeric forms of the pyrazolo-pyrimidinone core?
- Methodological Answer:
- Single-crystal XRD : Determine bond lengths and angles; tautomeric forms (e.g., 1H vs. 4H) exhibit distinct N–C–O geometries .
- DFT calculations : Compare experimental vs. computed IR spectra to validate dominant tautomers .
- Variable-temperature NMR : Detect dynamic tautomerism via signal splitting at low temperatures (−40°C) .
Q. How should contradictory bioactivity data between in vitro and in vivo models be addressed?
- Methodological Answer:
- Metabolic stability : Perform liver microsome assays to identify rapid Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) .
- Protein binding : Use equilibrium dialysis to measure plasma protein binding (>95% suggests limited free drug availability) .
- Pharmacokinetic modeling : Integrate in vitro ADME data to predict in vivo exposure and adjust dosing regimens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
